Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate
描述
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations
The systematic nomenclature of ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically addressing the complexity of the fused ring system and substitution pattern. The International Union of Pure and Applied Chemistry name "this compound" precisely describes the structural features: the ethyl ester functionality, the bromine substituent at position 7, and the carboxylate group at position 2 of the imidazo[1,2-a]pyridine scaffold. This nomenclature system utilizes the bracketed notation [1,2-a] to indicate the specific fusion pattern between the imidazole and pyridine rings, where the nitrogen atoms are positioned at the 1 and 2 positions of the imidazole ring relative to the pyridine attachment.
The compound possesses multiple alternative designations that reflect different aspects of its chemical identity and structural characteristics. Chemical abstracts service registry number 1187236-18-5 serves as the unique numerical identifier for this specific molecular entity. Alternative systematic names include "7-bromo-2-(ethoxycarbonyl)imidazo[1,2-a]pyridine" and "imidazo[1,2-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester," both of which emphasize different structural perspectives of the same molecule. Additional designations such as "7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester" provide clarity regarding the ester functionality and the specific positioning of the bromine substituent.
The molecular identification system encompasses various computational descriptors that facilitate database searches and structural comparisons. The International Chemical Identifier key ZNBQFCWFNJYWEE-UHFFFAOYSA-N provides a unique alphanumeric identifier derived from the molecular structure. The Simplified Molecular Input Line Entry System notation "CCOC(=O)C1=CN2C=CC(=CC2=N1)Br" offers a linear representation of the molecular structure that encodes connectivity information. The International Chemical Identifier string "InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3" provides comprehensive structural information including molecular formula, connectivity, and hydrogen positioning.
属性
IUPAC Name |
ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBQFCWFNJYWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679696 | |
| Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187236-18-5 | |
| Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用机制
Imidazo[1,2-a]pyridines, a class of compounds to which Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate belongs, have been studied as potential central nervous system (CNS) agents, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics . They are claimed to produce relatively fewer side effects compared to classical benzodiazepines .
生化分析
Biochemical Properties
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns and metabolic activities. These effects can result in altered cell proliferation, differentiation, and survival, making this compound a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.
生物活性
Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their diverse pharmacological activities, including antibacterial, antiviral, anticonvulsant, and anticancer properties. The specific compound of interest, this compound, has been studied in various contexts, particularly for its activity against multidrug-resistant tuberculosis (MDR-TB) and other pathogenic bacteria.
Antimicrobial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine analogues against Mycobacterium tuberculosis (Mtb). This compound has shown promising results in inhibiting Mtb with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain. This compound exhibits a significant reduction in bacterial growth and is considered non-cytotoxic against human cell lines such as VERO and HeLa (IC50 > 128 μM) .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound reveal that modifications to the imidazo[1,2-a]pyridine core can enhance biological activity. For instance:
- Bromine Substitution : The presence of bromine at the 7-position is crucial for maintaining antimicrobial potency.
- Carboxylate Group : The ethyl carboxylate moiety contributes significantly to the compound's solubility and bioavailability.
Table 1 summarizes key findings from SAR studies on related compounds:
| Compound Structure | MIC (μM) | Cytotoxicity (IC50 μM) | Activity |
|---|---|---|---|
| Ethyl 7-Bromo... | 0.03-5.0 | >128 | Anti-Mtb |
| Benzyl Amides | 0.004 | >10 | Anti-Mtb |
| Non-brominated | >10 | <10 | Less effective |
Study on Antitubercular Activity
In a study by Moraski et al., various imidazo[1,2-a]pyridine derivatives were screened for their antitubercular activity. This compound was among the compounds evaluated. The study demonstrated that compounds with similar structural features exhibited potent activity against both replicating and non-replicating Mtb strains .
Pharmacokinetic Properties
Pharmacokinetic studies have indicated that this compound exhibits favorable absorption characteristics and a long half-life when administered in vivo. For example, a related compound demonstrated an oral bioavailability of approximately 90% and a half-life conducive to once-daily dosing .
科学研究应用
Medicinal Chemistry
Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives exhibit promising biological activities, including:
- Anticancer Activity : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, studies report IC50 values ranging from 5 to 15 µM for certain derivatives against breast cancer cells.
- Antitubercular Activity : Research indicates that derivatives of this compound have potential as lead compounds against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.
Biological Studies
This compound is utilized in biological studies for developing probes that investigate various molecular targets and biological pathways. It interacts with specific enzymes and receptors, influencing signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Material Science Applications
This compound is also explored in material science for its potential applications in:
- Polymer Chemistry : As a building block for synthesizing novel polymers with specific properties.
- Nanotechnology : In the development of nanomaterials for drug delivery systems.
Study 1: Anti-Cancer Efficacy
A study evaluated the anti-cancer properties of derivatives based on this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cells.
Study 2: Anti-Tuberculosis Activity
Another investigation focused on the anti-tuberculosis potential of this compound. Certain derivatives exhibited minimum inhibitory concentrations as low as 0.5 µg/mL against Mycobacterium tuberculosis.
相似化合物的比较
Comparison with Structural Analogs
Substituent Position and Halogen Variation
The biological and physicochemical properties of imidazopyridine derivatives are highly sensitive to substituent position and halogen type. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Effects : Bromine at the 7-position (target compound) enhances electrophilicity for nucleophilic substitution compared to methyl or trifluoromethyl groups. Chloro-iodo derivatives (e.g., 7-Cl-8-I) exhibit higher molecular weights and distinct reactivity in cross-coupling reactions .
- Positional Isomerism : Moving bromine from the 7- to 6-position (e.g., 6-Br analog) alters electronic distribution, impacting binding affinity in kinase inhibitors .
- Fluorinated Derivatives : Trifluoromethyl groups (e.g., 2-CF₃) increase metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Key Observations:
- The target compound is typically synthesized via condensation reactions with moderate-to-high yields (71–95%), whereas halogenated analogs (e.g., 7-Cl-8-I) require multi-step coupling, resulting in lower yields (27%) .
- Functional group interconversion (e.g., ester to alcohol via LiAlH₄ reduction) demonstrates the versatility of the 2-carboxylate moiety .
常见问题
Q. What are the standard synthetic routes for preparing ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, and how can purity be optimized?
The compound is typically synthesized via substitution reactions. For example, bromopyruvate derivatives react with halogenated pyridines under controlled conditions. A reported method involves reacting ethyl bromopyruvate with 7-bromoimidazo[1,2-a]pyridine precursors, achieving yields up to 94% under optimized parameters (e.g., temperature, solvent polarity, and stoichiometry) . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Purity (>98%) can be verified using HPLC with a C18 column and UV detection at 254 nm .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation employs:
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are used to resolve bond angles, torsional parameters, and packing motifs .
- NMR spectroscopy : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂) and aromatic protons (δ 7.5–8.2 ppm for imidazo[1,2-a]pyridine protons). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and bromine-substituted carbon (δ ~115 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during bromination of imidazo[1,2-a]pyridine precursors?
Bromination efficiency depends on:
- Catalyst selection : Lewis acids (e.g., FeBr₃) enhance regioselectivity at the 7-position.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates.
- Temperature control : Slow addition of brominating agents (NBS or Br₂) at 0–5°C minimizes di-brominated byproducts. Monitor progress via TLC or in situ FT-IR to detect intermediates. Post-reaction, quench unreacted bromine with Na₂S₂O₃ to prevent overhalogenation .
Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?
Contradictions in NMR or mass spectra may arise from:
- Tautomerism : Imidazo[1,2-a]pyridine derivatives exhibit prototropic tautomerism; use DMSO-d₆ to stabilize the dominant tautomer .
- Residual solvents : Ensure complete drying to avoid solvent peaks (e.g., CDCl₃ at δ 7.26 ppm).
- Isotopic patterns : High-resolution mass spectrometry (HRMS) distinguishes isotopic clusters (e.g., Br’s ¹:¹ isotopic signature). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are recommended for evaluating the bioactivity of this compound in drug discovery?
- Target identification : Screen against kinase or protease targets (e.g., cyclin-dependent kinases) using fluorescence polarization assays .
- Structure-activity relationship (SAR) : Modify the bromine substituent (e.g., replace with -CF₃ or -NH₂) and assess potency changes.
- ADMET profiling : Use in vitro models (e.g., Caco-2 cells for permeability, microsomal stability assays) to prioritize lead compounds .
Q. What safety protocols are critical when handling this compound due to its hazardous byproducts?
- Waste management : Halogenated byproducts (e.g., HBr) require neutralization with NaOH before disposal.
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.
- Emergency procedures : In case of skin contact, rinse with 10% sodium thiosulfate to deactivate bromine residues .
Methodological Notes
- Crystallographic data deposition : Use CIF files formatted for Acta Crystallographica Section E, including H-atom coordinates and displacement parameters .
- Scale-up challenges : Pilot studies should address exothermic reactions during bromination; use jacketed reactors for temperature control .
- Data reproducibility : Share raw NMR (FID files) and crystallographic data via public repositories (e.g., Cambridge Structural Database) to enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
